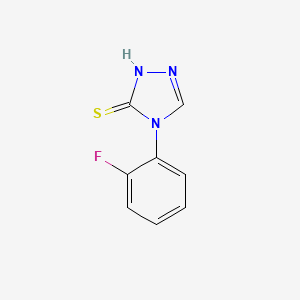

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTQSJLNEDZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NNC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397554 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52747-56-5 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol

<A_I>

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] These heterocyclic structures are known to exhibit a diverse range of biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[3] Thiol-substituted triazoles, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established process, often involving the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4] This method provides a reliable and efficient route to the target compound.

Reaction Scheme

The synthesis proceeds through a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization.

Caption: Synthetic pathway for this compound.

Causality Behind Experimental Choices

The selection of 2-fluorophenyl isothiocyanate and formhydrazide as starting materials is strategic. The isothiocyanate provides the aryl substituent and the thioamide functionality necessary for the triazole ring formation. Formhydrazide serves as the source for the remaining nitrogen and carbon atoms of the heterocyclic ring. The use of an alkaline medium, such as sodium hydroxide, facilitates the deprotonation and subsequent intramolecular cyclization to form the stable 1,2,4-triazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Formyl-4-(2-fluorophenyl)thiosemicarbazide

-

To a stirred solution of formhydrazide (0.01 mol) in absolute ethanol (50 mL), add 2-fluorophenyl isothiocyanate (0.01 mol).

-

Reflux the reaction mixture for 4-6 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the synthesized 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (2N, 50 mL).

-

Reflux the mixture for 3-4 hours.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and thermal analysis techniques is employed for this purpose.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a similar compound, 4-(benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, showed characteristic peaks for N-H (3329 cm⁻¹), S-H (2625 cm⁻¹), and C=N (1630 cm⁻¹) stretching vibrations.[4] For the title compound, the presence of a weak S-H stretching band around 2500-2600 cm⁻¹ and the absence of a strong C=O stretching band from the intermediate would indicate the successful formation of the thiol tautomer.[6][7][8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 4-substituted-4H-1,2,4-triazole-3-thiols, a characteristic downfield singlet for the SH proton is typically observed between 12.9 and 14.0 ppm.[6][7][10][11] The aromatic protons of the 2-fluorophenyl group would appear as a multiplet in the aromatic region (around 7.0-8.0 ppm), and the C5-H of the triazole ring would likely appear as a singlet further downfield.

¹³C NMR: The carbon NMR spectrum helps to identify all the carbon atoms in the molecule. The C=S carbon of the triazole ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the synthesized compound.[12] Under electrospray ionization (ESI), the compound is expected to show a prominent [M+H]⁺ or [M-H]⁻ ion, confirming its molecular weight. The fragmentation pattern can provide further structural information.[1]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability of the compound.[3] These methods can determine the melting point, decomposition temperature, and provide insights into the degradation process.[13][14] Triazole derivatives are generally known for their good thermal stability.[3][15]

Expected Characterization Data Summary

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3100 (N-H stretch), ~2600 (S-H stretch, weak), ~1610 (C=N stretch), ~1500 (C=C stretch, aromatic) |

| ¹H NMR (ppm) | ~13.5 (s, 1H, SH), ~8.5 (s, 1H, C5-H), 7.2-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (ppm) | ~165 (C=S), 145-155 (Triazole C5), 115-160 (Aromatic Carbons) |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₈H₆FN₃S |

| DSC | Endothermic peak corresponding to the melting point |

Experimental Workflow and Data Validation

The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the self-validating nature of the described protocols.

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. By adhering to the detailed protocols and employing the specified analytical techniques, researchers can confidently synthesize and validate the structure and purity of this valuable heterocyclic compound, paving the way for its further investigation in various fields, particularly in drug discovery and development.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.

- BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

- Godhani, D. R., et al. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.

- National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Wiley Online Library. (n.d.). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation.

- PubMed. (n.d.). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity.

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.

- MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.

- ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.

- ResearchGate. (n.d.). Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide.

- ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....

- Organic Chemistry Research. (n.d.). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines.

- Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- SpringerLink. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- National Institutes of Health. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.

- National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- ChemicalBook. (n.d.). 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 4,5-bis(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol - Optional[13C NMR].

- National Institutes of Health. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubMed. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR.

- SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)- - Optional[1H NMR] - Spectrum.

- Meta-Analysis Manager. (n.d.). 4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol.

- MDPI. (n.d.). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide).

- Preprints.org. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o.

- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- RSC Publishing. (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. v3.pjsir.org [v3.pjsir.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Biological Activity of Novel 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1][2] This five-membered heterocyclic scaffold is a key pharmacophore in a variety of clinically significant drugs, owing to its unique electronic and structural properties that facilitate interactions with biological targets. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been a fruitful strategy in medicinal chemistry, leading to the discovery of potent antimicrobial, antifungal, and anticancer agents.[3][4]

This technical guide focuses on a specific, yet highly promising, subclass: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives . The introduction of a 2-fluorophenyl group at the N4 position is of particular interest. The fluorine atom, being the most electronegative element, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with target enzymes. The ortho-position of the fluorine atom can induce specific conformational preferences that may be crucial for biological activity.

This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these novel derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway: A Versatile Route to this compound Derivatives

The synthesis of this compound and its 5-substituted derivatives typically follows a well-established and versatile multi-step pathway. The general strategy involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization.

Diagram 1: General Synthetic Pathway

Sources

Unveiling the Antifungal Potential of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Antifungal Agents

The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The 1,2,4-triazole scaffold has long been a cornerstone in antifungal drug discovery, with prominent examples like fluconazole and itraconazole demonstrating the clinical significance of this heterocyclic core. This technical guide delves into the antifungal properties of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and its related analogues. By synthesizing current knowledge, this document aims to provide a comprehensive resource for researchers actively engaged in the pursuit of next-generation antifungal therapeutics. It is important to note that while direct experimental data for the title compound is limited in publicly available literature, this guide provides a thorough analysis of closely related structures to offer valuable insights into its potential.

The Chemical Architecture: Understanding this compound

The unique structural features of this compound underpin its potential as an antifungal agent. The core 1,2,4-triazole ring is a key pharmacophore known for its ability to coordinate with the heme iron of cytochrome P450 enzymes. The thiol group at the 3-position and the 2-fluorophenyl substituent at the 4-position are critical for modulating the compound's biological activity, solubility, and metabolic stability.

Synthesis of the Triazole Core: A Representative Pathway

Detailed Experimental Protocol (Adapted from Pandeya et al., 2010)

Step 1: Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

-

An equimolar mixture of 4-fluorobenzoic acid and thiocarbohydrazide is heated gently in an oil bath until a molten state is achieved.

-

The temperature is gradually increased to and maintained at the fusion point for a specified duration, during which the evolution of hydrogen sulfide and water vapor is observed.

-

The reaction mixture is then cooled to room temperature, and the resulting solid mass is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid.

-

The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to yield the purified 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of Schiff Base Derivatives (Illustrative)

-

To a solution of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in ethanol, an equimolar amount of a substituted benzaldehyde is added.

-

A few drops of a catalytic amount of glacial acetic acid are added to the reaction mixture.

-

The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and recrystallized to obtain the final product.

Mechanism of Antifungal Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of cholesterol in mammalian cells and is essential for maintaining the integrity and fluidity of the fungal cell membrane.

By binding to the heme iron in the active site of CYP51, this compound and its analogues are proposed to block the demethylation of lanosterol, the precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal functions, including the activity of membrane-bound enzymes and nutrient transport, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.

In Vitro Antifungal Activity: A Look at Related Compounds

While specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature, studies on analogous compounds provide valuable insights into its potential antifungal spectrum. A study by Sabale and Mehta (2013) investigated the antifungal activity of a series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols against Candida albicans and Aspergillus niger.[3]

| Compound | Substituent on Benzylidene Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |

| 4e | 4-Bromo | 24 | 32 |

Table 1: Antifungal activity of a representative 1,2,4-triazole-3-thiol derivative. Data from Sabale and Mehta, 2013.[3]

The data suggests that derivatives of the 1,2,4-triazole-3-thiol core possess notable activity against clinically relevant fungal pathogens. The presence of a halogen atom (in this case, bromine) on the phenyl ring appears to contribute to the antifungal efficacy. This supports the rationale for investigating fluorinated analogues like the title compound.

Experimental Protocols for Antifungal Evaluation

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal isolate (e.g., Candida albicans).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration (approximately 0.5-2.5 x 10^3 CFU/mL).

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well microtiter plate.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

-

The MIC can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

-

Cytotoxicity Assessment: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

-

Concluding Remarks and Future Directions

The 1,2,4-triazole-3-thiol scaffold, particularly with a fluorophenyl substitution, represents a promising avenue for the development of novel antifungal agents. While direct experimental data on this compound is not yet widely published, the information available for closely related analogues suggests a strong potential for antifungal efficacy, likely through the inhibition of ergosterol biosynthesis.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound. This includes determining its MIC values against a broad panel of clinically relevant and drug-resistant fungal pathogens, assessing its cytotoxicity against various mammalian cell lines to establish a therapeutic index, and conducting in-depth mechanistic studies to confirm its interaction with fungal CYP51. Furthermore, structure-activity relationship (SAR) studies involving modifications of the fluorophenyl ring and the thiol group could lead to the identification of even more potent and selective antifungal candidates. The protocols and insights provided in this technical guide offer a solid foundation for researchers to embark on these critical next steps in the fight against fungal infections.

References

- Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154.

- Pandeya, S. N., Singh, B. N., & Singh, A. (2010). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 3(8), 1836-1839.

- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.

- Hussain, S., Jha, A., & Singh, P. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Journal of the Korean Chemical Society, 56(1), 1-11.

- Katiyar, D., & Ghannoum, M. A. (2000). The expanding role of antifungal susceptibility testing in the clinical laboratory. Current Infectious Disease Reports, 2(6), 496-503.

- Sheehan, D. J., Casiano-Colón, A., & Pfaller, M. A. (1999). Antifungal susceptibility testing: a critical review of methods and clinical applications. Expert Review of Anti-infective Therapy, 1(1), 13-35.

- Vanden Bossche, H., Koymans, L., & Moereels, H. (1995). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics, 67(1), 79-100.

Sources

The Antibacterial Potential of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This technical guide provides an in-depth analysis of the potential antibacterial spectrum of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While direct empirical data for this compound is emerging, this paper synthesizes existing research on structurally analogous 1,2,4-triazole-3-thiol derivatives to project its likely antibacterial profile. We will delve into the structure-activity relationships that govern the antibacterial efficacy of this class of compounds, propose a detailed experimental protocol for its evaluation, and discuss potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation antibacterial therapeutics.

Introduction: The Imperative for Novel Antibacterial Agents

The global spread of drug-resistant bacteria poses a significant threat to public health.[1][2] Pathogens are increasingly evolving mechanisms to evade the effects of existing antibiotics, leading to higher morbidity and mortality rates and increased healthcare costs. This has created a critical need for the development of new antibacterial drugs, preferably with novel mechanisms of action that can circumvent existing resistance pathways. Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have garnered considerable attention due to their diverse pharmacological properties, including potent antimicrobial activity.[3]

The 1,2,4-triazole-3-thiol moiety, in particular, has been identified as a key pharmacophore in a variety of antimicrobial agents. The presence of the thiol group and the ability to modify the N-4 position of the triazole ring allows for a wide range of structural diversification, leading to compounds with varied and potent biological activities. This guide focuses on the specific derivative, this compound, to explore its potential as a novel antibacterial agent.

The Antibacterial Spectrum of 1,2,4-Triazole-3-thiol Derivatives: A Predictive Overview

While specific antibacterial data for this compound is not yet extensively published, a review of the literature on structurally similar compounds provides a strong basis for predicting its potential activity. Research on various 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated a broad spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria.

Activity Against Gram-Positive Bacteria

Derivatives of 1,2,4-triazole-3-thiol have consistently shown promising activity against Gram-positive pathogens. For instance, various Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial activity against Staphylococcus aureus.[4] The presence of halogen substituents on the phenyl ring at the 4-position of the triazole has been shown to enhance antibacterial activity.[5] Specifically, compounds with 4-chloro and 4-bromo substituents have demonstrated good activity.[6]

Activity Against Gram-Negative Bacteria

The efficacy of 1,2,4-triazole derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their outer membrane. Studies have shown that certain triazole-3-thione derivatives exhibit potent bioactivity against Escherichia coli and Pseudomonas aeruginosa.[1] For example, a 3,4-dichlorobenzyl triazole-3-thione derivative showed a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against E. coli and 4 µg/mL against P. aeruginosa.[1]

Summary of Antibacterial Activity of Related Compounds

To provide a clear overview of the potential of this class of compounds, the following table summarizes the reported MIC values for various 1,2,4-triazole-3-thiol derivatives against a range of bacterial species.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,4-dichlorobenzyl triazole-3-thione | Staphylococcus aureus | 2 | [1] |

| Escherichia coli | 1 | [1] | |

| Pseudomonas aeruginosa | 4 | [1] | |

| 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 16 | [7] |

| Bacillus subtilis | 20 | [7] | |

| Escherichia coli | 25 | [7] | |

| Fused 1,2,4-triazole derivatives | Escherichia coli | 3.12 | [1] |

| 4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol | Escherichia coli | Higher than Chlorhexidine | [8] |

| Staphylococcus aureus | Higher than Chlorhexidine | [8] |

Projected Antibacterial Profile of this compound

Based on the structure-activity relationships observed in related compounds, we can hypothesize the antibacterial profile of this compound. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity, often by increasing metabolic stability and improving binding interactions. The 2-fluoro substitution may confer specific conformational properties that enhance its interaction with bacterial targets. It is plausible that this compound will exhibit broad-spectrum activity, with potentially enhanced potency against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated counterparts.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine the antibacterial spectrum of this compound, a standardized method such as the broth microdilution assay is recommended.

Step-by-Step Methodology

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanism of Action

While the precise mechanism of action for this compound requires experimental validation, several potential targets have been proposed for this class of compounds. One of the most cited mechanisms for triazole derivatives is the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV

Some triazole derivatives have been identified as potential inhibitors of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.[9] These enzymes are crucial for DNA replication, recombination, and repair, making them attractive targets for antibacterial drugs. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Diagram of a Potential Signaling Pathway

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

While further empirical studies are essential, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a novel antibacterial agent. Its predicted broad-spectrum activity, coupled with a potentially distinct mechanism of action, makes it a compelling candidate for further investigation in the fight against antimicrobial resistance. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this and other promising 1,2,4-triazole-3-thiol derivatives.

References

- DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025). [Source not available].

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

- Synthesis and in vitro antimicrobial activity of some triazole deriv

-

Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. (2022). AIP Publishing. Retrieved from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy. Retrieved from [Link]

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV

- The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.). [Source not available].

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

-

synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][9][10]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

-

synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. (2009). Bohrium. Retrieved from [Link]

- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv

- SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. (2010). [Source not available].

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. minarjournal.com [minarjournal.com]

A Technical Guide to the In Vitro Anticancer Evaluation of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Rationale for Investigating 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage with biological receptors through hydrogen bonding and dipole interactions.[1][2] This heterocycle is a key pharmacophore in a range of clinically approved drugs, including anticancer agents like letrozole and anastrozole.[3] The thiol-substituted derivatives, specifically the 1,2,4-triazole-3-thiones/thiols, have garnered significant attention for their broad spectrum of pharmacological activities, including promising anticancer properties.[4] The uncontrolled proliferation of cells, a hallmark of cancer, is often driven by aberrant signaling pathways, and compounds that can modulate these pathways are of high therapeutic interest.[5]

This guide focuses on a specific, yet under-investigated derivative: This compound . The introduction of a fluorophenyl group is a strategic medicinal chemistry approach. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. While direct anticancer data for this specific compound is not yet prevalent in the literature, its structural alerts strongly suggest a high probability of cytotoxic and antiproliferative activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive framework for the synthesis, characterization, and rigorous in vitro evaluation of the anticancer potential of this compound. The methodologies described herein are based on established protocols and findings for structurally related compounds, providing a scientifically sound roadmap for its investigation.

Section 1: Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a well-established multi-step reaction sequence, starting from 2-fluorophenyl isothiocyanate. This approach is adapted from common synthetic routes for similar 4-substituted-1,2,4-triazole-3-thiols.[6][7]

Proposed Synthetic Pathway

The synthesis involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole-thiol.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Synthesis of 1-(2-Fluorophenyl)-4-formylthiosemicarbazide (Intermediate C):

-

To a solution of formic hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-fluorophenyl isothiocyanate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.

-

-

Synthesis of this compound (Compound D):

-

Suspend the synthesized thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH).

-

Reflux the mixture for 4-6 hours until a clear solution is obtained, indicating the completion of the cyclization.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a neutral pH.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

-

Characterization

The structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic and analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

-

FT-IR Spectroscopy: To identify the key functional groups, such as N-H, S-H, C=N, and C-S bonds.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Elemental Analysis (CHN): To confirm the empirical formula.

Section 2: In Vitro Anticancer Activity Evaluation

A systematic in vitro evaluation is crucial to determine the cytotoxic and antiproliferative effects of this compound. This typically involves a primary screening for cytotoxicity, followed by more detailed mechanistic studies.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to assess the breadth of activity. It is also critical to include a non-cancerous cell line to evaluate selectivity.

Table 1: Suggested Cell Line Panel for Anticancer Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative, highly invasive breast cancer.[1] |

| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[8] |

| HeLa | Cervical Cancer | A widely used and well-characterized cancer cell line.[8] |

| HCT-116 | Colorectal Carcinoma | A model for colon cancer.[7] |

| MRC-5 | Normal Lung Fibroblast | A non-cancerous control to assess selectivity and general cytotoxicity.[8] |

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48 to 72 hours.[9]

-

MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in media) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Section 3: Mechanistic Studies

Understanding how this compound exerts its anticancer effects is the next critical step. Based on the literature for related compounds, apoptosis and cell cycle arrest are highly probable mechanisms of action.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and ultimately triggering cell death. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

Caption: Workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Potential Mechanisms and Further Investigations

While the precise molecular targets of this compound are yet to be identified, the broader class of 1,2,4-triazole derivatives has been shown to interact with various key players in cancer progression.

Hypothesized Signaling Pathway Involvement

Based on studies of similar heterocyclic compounds, potential mechanisms could involve the inhibition of key kinases or other enzymes that are crucial for cancer cell survival and proliferation.

Caption: Hypothesized signaling pathways potentially targeted by the compound.

Future Directions

-

Target Identification: Employ techniques such as molecular docking, kinase profiling assays, and western blotting for key signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) to identify the specific molecular targets of the compound.

-

In Vivo Studies: If promising in vitro activity and selectivity are observed, the next logical step would be to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of this compound to understand the relationship between chemical structure and anticancer activity, which can guide the design of more potent and selective compounds.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the in vitro anticancer activity of this compound. While specific data for this compound are not yet available, its chemical structure, belonging to a class of compounds with known anticancer potential, makes it a compelling candidate for investigation. By following the detailed protocols for synthesis, cytotoxicity screening, and mechanistic studies outlined in this guide, researchers can effectively characterize its biological activity and determine its potential as a novel anticancer agent.

References

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal of Ukraine, (3), 4-15.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2022).

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). NIH.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][5]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar.

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.

- 1,2,4-triazole nucleus is stable to metabolism and acts as an important pharmacophore by interacting at the active site of a receptor as hydrogen bond acceptor and as a donor. (n.d.).

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.

- Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026).

- Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis.

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

"mechanism of action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol"

An In-Depth Technical Guide to the Mechanism of Action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The specific derivative, this compound, combines this privileged heterocycle with a strategically placed fluorophenyl moiety, suggesting a high potential for targeted biological interactions. While direct, comprehensive studies on this exact molecule are emerging, this guide synthesizes the vast body of research on structurally analogous compounds to postulate its mechanisms of action. We will explore its likely molecular targets, the rationale behind its structural design, and provide robust experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical entity.

Introduction: The Architectural Logic of a Privileged Scaffold

The 1,2,4-triazole ring is a bioisostere for amide, imidazole, and other heterocyclic systems, enabling it to engage in a variety of non-covalent interactions with biological macromolecules.[1] Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[3][4][5]

The subject of this guide, this compound, possesses three key functional domains that dictate its potential biological activity:

-

The 1,2,4-Triazole Core: This nitrogen-rich heterocycle acts as a rigid scaffold and a potent hydrogen bond donor/acceptor, crucial for anchoring the molecule within enzyme active sites or receptor binding pockets.

-

The Thiol (-SH) Group: The molecule exists in a thiol-thione tautomerism. The thiol group is a key reactive center, capable of coordinating with metal ions in metalloenzymes or forming crucial hydrogen bonds. Its presence is strongly associated with the antimicrobial and enzyme-inhibiting properties of this class of compounds.[1][5]

-

The 4-(2-fluorophenyl) Substituent: The fluorine atom is a powerful modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution of the entire molecule, enhance binding affinity through unique interactions (e.g., with backbone amides), and improve metabolic stability by blocking sites of oxidative metabolism, thereby enhancing pharmacokinetic profiles.[6]

This guide will dissect the probable mechanisms through which these domains synergize to produce biological effects, focusing on anticancer, antimicrobial, and specific enzyme inhibition pathways.

General Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The most common and efficient route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[7][8] This process is reliable and allows for significant diversity in the final product through the selection of different starting hydrazides and isothiocyanates.

Figure 1: General synthetic workflow for this compound.

Postulated Mechanisms of Action

Based on extensive literature on analogous compounds, the primary mechanisms of action for this molecule can be categorized into three main areas: anticancer, antimicrobial, and targeted enzyme inhibition.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of 1,2,4-triazole are frequently investigated for their anticancer properties.[9] The likely mechanisms involve the inhibition of key signaling proteins that are dysregulated in cancer cells.

A. Inhibition of Protein Kinases (e.g., AKT, CDKs): The triazole scaffold is adept at fitting into the ATP-binding pocket of protein kinases. The nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The 2-fluorophenyl group can then extend into a hydrophobic pocket, with the fluorine atom potentially forming favorable orthogonal multipolar interactions. Studies on related triazolo-thiadiazole compounds have demonstrated inhibition of AKT1 and AKT2, key nodes in the PI3K/AKT survival pathway.[10] Similarly, indolyl-triazole derivatives have been designed as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which control cell cycle progression.[11]

B. Inhibition of Signal Transducers (e.g., STAT3): Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting proliferation and preventing apoptosis. The proposed mechanism for triazole-based STAT3 inhibitors involves binding to the SH2 domain, preventing STAT3 dimerization, phosphorylation, and subsequent nuclear translocation.[12] The thiol group and aromatic system of this compound are well-suited for the key hydrogen bonding and pi-stacking interactions required for SH2 domain binding.

Figure 2: Postulated anticancer mechanism via inhibition of AKT and STAT3 pathways.

Antimicrobial Activity: Disruption of Essential Bacterial and Fungal Processes

The 1,2,4-triazole-3-thiol scaffold is a well-documented pharmacophore for antimicrobial agents.[13][14] The mechanism is likely multifactorial, targeting essential enzymes and processes unique to microorganisms.

A. Inhibition of Essential Enzymes: Many bacterial enzymes are potential targets. For instance, DNA gyrase, an enzyme critical for bacterial DNA replication, can be inhibited by compounds that interfere with its ATP-binding site. In silico studies on similar triazoles have shown good binding affinity for DNA gyrase.[15] The thiol group is crucial, potentially chelating with metal cofactors within the active sites of metalloenzymes essential for microbial survival.

B. Disruption of Cell Wall/Membrane Integrity: In fungi, triazoles are famous for their ability to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. While fluconazole and related drugs achieve this through coordination of a triazole nitrogen to the heme iron in the enzyme, the thiol-containing triazoles may present a different binding mode while targeting the same pathway. Disruption of this pathway leads to a compromised cell membrane and fungal cell death.[1]

Specific Enzyme Inhibition (e.g., MAO, COX)

Beyond broad anticancer and antimicrobial effects, the specific structure of this compound suggests potential for inhibiting other clinically relevant enzymes.

A. Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key strategy for treating depression and neurodegenerative diseases. Hybrid molecules containing 1,2,4-triazole and piperazine moieties have been identified as potent MAO-A inhibitors.[16] The triazole ring can interact with key residues in the active site cavity of MAO, while the fluorophenyl group can occupy the "aromatic cage," leading to potent and potentially selective inhibition.

B. Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory pathway. In silico evaluations of 4-amino-1,2,4-triazole-3-thiol derivatives suggest a good binding affinity for the COX-2 isoform.[15] The triazole core is predicted to form hydrogen bonds with active site residues, positioning the molecule to block the enzyme's cyclooxygenase activity.

Experimental Validation: Protocols and Methodologies

The following protocols are designed to systematically investigate and validate the postulated mechanisms of action.

Protocol: Kinase Inhibition Assay (e.g., AKT1)

This protocol describes a luminescent kinase assay to quantify the inhibitory potential of the compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

-

Prepare a reaction buffer containing recombinant human AKT1 enzyme and its specific substrate peptide.

-

-

Assay Execution:

-

In a 384-well white plate, add 5 µL of the compound dilution or DMSO (vehicle control).

-

Add 10 µL of the enzyme/substrate mix to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

-

Incubate for a further 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

-

Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Self-Validation: This assay directly measures the enzymatic activity of the purified target protein. The dose-response curve validates the specificity of the interaction. Including a known inhibitor (e.g., Staurosporine) as a positive control ensures the assay is performing correctly.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains using the broth microdilution method.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture a bacterial strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

Prepare a 2x serial dilution of the compound in MHB in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation

Quantitative data from inhibition assays should be summarized for clear comparison.

Table 1: Sample Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | AKT1 | Experimental Value |

| This compound | MAO-A | Experimental Value |

| This compound | COX-2 | Experimental Value |

| Reference Inhibitor (e.g., Staurosporine) | AKT1 | Known Value |

| Reference Inhibitor (e.g., Clorgyline) | MAO-A | Known Value |

Future Directions and Conclusion

The evidence synthesized from the broader class of 1,2,4-triazole-3-thiols strongly suggests that this compound is a molecule of significant therapeutic potential. Its postulated mechanisms of action are centered on the inhibition of key enzymes involved in cancer cell proliferation, microbial viability, and neuro-inflammation. The presence of the 2-fluorophenyl group likely enhances its potency and metabolic stability.

The immediate next steps should involve the systematic experimental validation of these hypotheses using the protocols outlined in this guide. Future research should also focus on elucidating the precise binding modes through co-crystallography studies with its target enzymes and conducting in vivo efficacy studies in relevant disease models to translate these molecular mechanisms into therapeutic outcomes.

References

-

Karthikeyan, M. S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Akinboye, F., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]

-

Chaudhary, P., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Karpun, Y., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. [Link]

-

PubChem. 4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

Shcherbyna, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Toker, A., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC - PubMed Central. [Link]

-

Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Ayati, A., et al. (2015). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Hoisian, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

-

Unnisa, H., et al. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Patel, N. B., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][13][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Küçükgüzel, I., et al. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]

-

Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]

-

Hrytsyna, M., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate. [Link]

-

El-Naggar, M., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

-

Permana, D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

-

Kumari, P., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. [Link]

-

Hrosh, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

Rahman, M. S., et al. (2021). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PubMed Central. [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]

-

Uslu, H., et al. (2021). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. PubMed. [Link]

-

Koldaev, A., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

Sources

- 1. v3.pjsir.org [v3.pjsir.org]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Structure-Activity Relationship of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract